2-Hydroxy-4-methylpyridine CAS 13466-41-6 properties
2-Hydroxy-4-methylpyridine CAS 13466-41-6 properties
An In-Depth Technical Guide to 2-Hydroxy-4-methylpyridine (CAS 13466-41-6)
Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylpyridine (CAS 13466-41-6), a versatile heterocyclic compound pivotal to advancements in pharmaceuticals, agrochemicals, and material science. This document delves into its fundamental chemical and physical properties, explores its unique tautomeric nature, outlines key synthetic pathways, details its diverse applications, and provides essential safety and handling information. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights to support innovation and application.
Introduction and Core Concepts
2-Hydroxy-4-methylpyridine, also known by synonyms such as 4-Methyl-2-pyridone and 4-Methyl-2-pyridinol, is a heterocyclic organic compound with the chemical formula C₆H₇NO.[1][2] It serves as a critical building block and intermediate in the synthesis of a wide array of complex organic molecules.[1][3] Its utility spans multiple industries, from the creation of active pharmaceutical ingredients (APIs) and potent agrochemicals to the development of high-performance dyes and specialty polymers.[3][4]
A core chemical feature of this compound is its existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. This dynamic equilibrium is fundamental to its reactivity and is influenced by factors such as solvent polarity.[5] Understanding this tautomerism is crucial for predicting its behavior in chemical reactions and for designing synthetic strategies.
Physicochemical and Structural Properties
The compound typically appears as an off-white to light brown or pale yellow crystalline powder.[1][4][6] It is soluble in water and other polar organic solvents like ethanol, a characteristic imparted by the presence of the polar hydroxyl group and the nitrogen atom in the pyridine ring.[1][2]
Key Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 13466-41-6 | [2] |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | Off-white to light brown/yellow crystalline powder | [1][3][4][6] |
| Melting Point | 131-134 °C | [4][6][7] |
| Boiling Point | 186-187 °C at 12 mmHg | [4][6][7] |
| Density | ~1.11-1.21 g/cm³ | [4][8] |
| pKa | 9.1 | [1] |
| Purity | ≥97-99% | [3][4][7] |
| InChI Key | YBDRFJXGJQULGH-UHFFFAOYSA-N | [7] |
Structural Analysis and Tautomerism
2-Hydroxy-4-methylpyridine predominantly exists as the 4-methyl-2(1H)-pyridinone tautomer in the solid state and in polar solvents.[5] The equilibrium between the two forms is a key determinant of its reaction pathways. The pyridone form contains an amide group, while the hydroxypyridine form has a hydroxyl group, leading to different nucleophilic and electrophilic characteristics.
Caption: Tautomeric equilibrium between the enol and keto forms.
Spectral Characterization
Full spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for confirming the identity and purity of 2-Hydroxy-4-methylpyridine. While raw spectra are beyond the scope of this guide, characteristic data is available from various chemical suppliers and databases.[9][10]
¹H NMR Data (Reference): A representative ¹H NMR spectrum shows distinct peaks corresponding to the protons on the pyridine ring and the methyl group. For example, published data includes signals at approximately δ 7.22, 6.30, 6.05, and 2.17 ppm, with a broad signal for the N-H proton around 13.17 ppm, confirming the pyridone structure.[9]
Synthesis Protocols
Several methods exist for the synthesis of 2-Hydroxy-4-methylpyridine. A common and well-documented laboratory-scale procedure involves the diazotization of 2-amino-4-methylpyridine followed by hydrolysis.[6][8]
Example Synthesis Workflow: From 2-Amino-4-methylpyridine
This procedure is based on a method reported in the Journal of the Chemical Society, Perkin Transactions 1.[6][8] The causality behind this choice rests on the high-yielding conversion of a readily available starting material. The diazotization reaction converts the primary amine into a diazonium salt, which is an excellent leaving group and is readily displaced by a hydroxyl group upon warming in an aqueous acidic medium.
Caption: General workflow for synthesis from 2-amino-4-methylpyridine.
Step-by-Step Experimental Protocol
-
Preparation: In a suitable reaction vessel, add concentrated hydrochloric acid to water (e.g., 240 mL) and cool the solution to 0 °C using an ice bath.[6]
-
Addition of Amine: Add 2-amino-4-methylpyridine (e.g., 30 g, 277 mmol) to the cold acid solution all at once with vigorous stirring.[6]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (e.g., 20.6 g, 299 mmol) in water (e.g., 40 mL). Add this solution dropwise to the reaction mixture over approximately 1 hour.[6] Critical Control: It is imperative to maintain the internal reaction temperature below 5 °C during the addition to prevent premature decomposition of the diazonium salt and to control the exothermic reaction.
-
Hydrolysis: Once the addition is complete, allow the reaction mixture to stir at low temperature for a period, then warm gently to facilitate the hydrolysis of the diazonium salt, which is observed by the evolution of nitrogen gas.
-
Work-up and Isolation: After the reaction is complete, the product can be isolated through standard procedures such as neutralization, extraction with an appropriate organic solvent, and subsequent purification by recrystallization or chromatography to yield the final off-white to light brown crystalline product.
Industrial and Research Applications
The versatility of 2-Hydroxy-4-methylpyridine stems from its unique chemical structure, making it a valuable intermediate in several high-value sectors.[4]
Sources
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- 2. CAS 13466-41-6: 2-Hydroxy-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. 2-Hydroxy-4-methylpyridine | 13466-41-6 [chemicalbook.com]
- 7. 2-羟基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR [m.chemicalbook.com]
- 10. 13466-41-6|4-Methylpyridin-2-ol|BLD Pharm [bldpharm.com]
